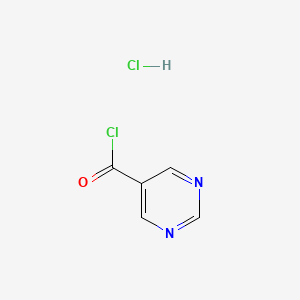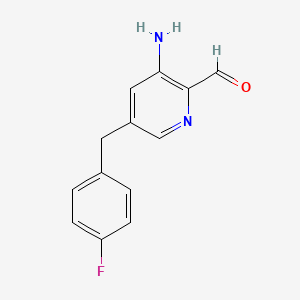
3-Amino-5-(4-fluorobenzyl)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-(4-fluorobenzyl)picolinaldehyde is an organic compound that features a picolinaldehyde core substituted with an amino group at the 3-position and a 4-fluorobenzyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 5-(4-fluorobenzyl)picolinaldehyde, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-5-(4-fluorobenzyl)picolinic acid.
Reduction: 3-Amino-5-(4-fluorobenzyl)picolinyl alcohol.
Substitution: Derivatives with different functional groups replacing the amino group.
科学研究应用
3-Amino-5-(4-fluorobenzyl)picolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
相似化合物的比较
Similar Compounds
3-Amino-5-(4-chlorobenzyl)picolinaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
3-Amino-5-(4-methylbenzyl)picolinaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
3-Amino-5-(4-nitrobenzyl)picolinaldehyde: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
3-Amino-5-(4-fluorobenzyl)picolinaldehyde is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific targets.
属性
分子式 |
C13H11FN2O |
|---|---|
分子量 |
230.24 g/mol |
IUPAC 名称 |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11FN2O/c14-11-3-1-9(2-4-11)5-10-6-12(15)13(8-17)16-7-10/h1-4,6-8H,5,15H2 |
InChI 键 |
PCZAGAOYYVTNDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


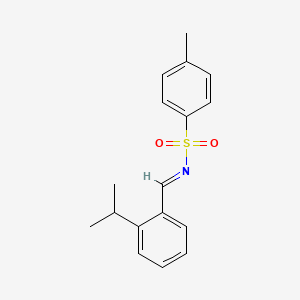

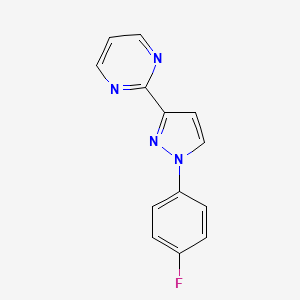
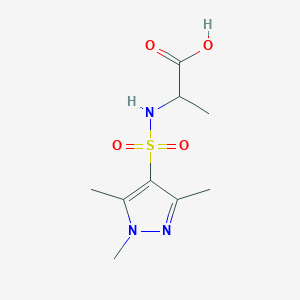
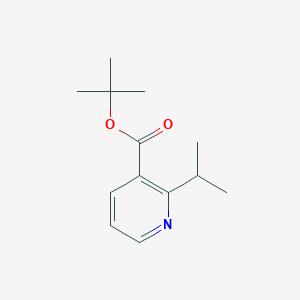

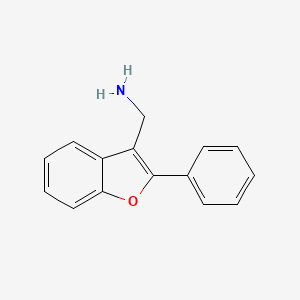
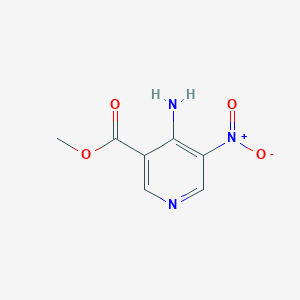
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
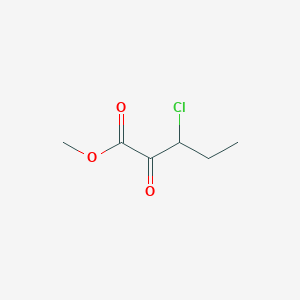
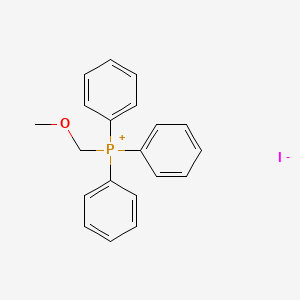
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)

